Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate
Description
This compound is a bicyclo[2.2.2]octane derivative featuring a tert-butyl carbamate (Boc) group and an aminomethyl substituent. Its molecular formula is C₁₅H₂₆N₂O₃ (free base), with a molecular weight of 292.81 g/mol when isolated as the hydrochloride salt (CAS: 2359858-38-9) . The Boc group serves as a protective moiety for the amine, enabling selective deprotection under acidic conditions, while the rigid bicyclo framework enhances conformational stability, making it valuable in drug discovery and crystallography studies .
Properties
CAS No. |
2248315-70-8 |
|---|---|
Molecular Formula |
C14H26N2O3 |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-12(2,3)19-11(17)16-9-13-4-6-14(8-15,7-5-13)18-10-13/h4-10,15H2,1-3H3,(H,16,17) |
InChI Key |
JECJGHYPRJTCES-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(OC2)CN |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(OC2)CN |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminomethyl-substituted oxabicyclo[2.2.2]octane derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base and a suitable solvent, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate has been studied for its therapeutic potential, particularly in the treatment of autoimmune diseases and cancers due to its inhibitory effects on Bruton's tyrosine kinase (BTK) . BTK is crucial for B-cell development and function, making this compound a candidate for drug development targeting related disorders.
Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of BTK in vitro, suggesting potential efficacy in treating diseases like chronic lymphocytic leukemia (CLL) and other B-cell malignancies .
Synthetic Organic Chemistry
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield through continuous flow reactors . This versatility allows for its application in the development of new synthetic methodologies.
Synthesis Pathway :
- Formation of the bicyclic structure.
- Introduction of the aminomethyl group.
- Carbamate formation through reaction with tert-butyl isocyanate.
This synthetic pathway highlights the compound's utility as an intermediate in producing more complex molecules with potential pharmaceutical applications.
The biological activity of this compound has been linked to its ability to modulate enzymatic activity involved in immune response regulation . Detailed interaction studies are essential for understanding its mechanism of action and optimizing its pharmacological profile.
Potential Applications in Drug Development
Given its structural characteristics, the compound serves as a lead compound for developing new therapeutic agents targeting specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction is mediated by the unique structural features of the compound, which allow it to fit into the active sites of these biomolecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Biological Activity
Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate, with the molecular formula C14H26N2O3 and CAS number 2248315-70-8, is a compound characterized by its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C14H26N2O3 |
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2248315-70-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets, particularly proteins and enzymes. The compound's structural features allow it to fit into active sites of these biomolecules, thereby modulating their functions:
- Protein Binding : The compound exhibits high affinity for certain receptors, potentially influencing neurotransmitter systems.
- Enzyme Modulation : It may act as an inhibitor or activator of enzymes involved in metabolic pathways, which could lead to therapeutic effects in various conditions.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antipsychotic Effects : Similar compounds have shown potential as dopamine D3 receptor antagonists, suggesting that this compound may have applications in treating psychotic disorders .
- Neuroprotective Properties : The unique structure may confer neuroprotective effects, which are under investigation for potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Dopamine D3 Receptor Antagonism : A study on n-aralkyl substituted 2-aminoindans demonstrated selective antagonism at dopamine receptors, indicating a pathway for further exploration with similar bicyclic compounds .
- Pharmacological Profiles : Research on other oxabicyclo compounds has shown varied activity against cancer cell lines and bacterial strains, hinting at a broad spectrum of potential therapeutic uses .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl N-{1-formyl-2-oxabicyclo[2.2.2]}carbamate | Formyl group instead of aminomethyl | Reduced activity against leukemias |
| Tert-butyl [4-(aminomethyl)benzyl]carbamate | Benzyl group instead of bicyclic structure | Different pharmacological profile |
Q & A
Q. How can computational modeling (e.g., DFT) predict regioselectivity in derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
